molecular formula C10H18N2O3 B14578926 Cyclohexanamine;1-hydroxypyrrolidine-2,5-dione CAS No. 61450-14-4

Cyclohexanamine;1-hydroxypyrrolidine-2,5-dione

Cat. No.: B14578926
CAS No.: 61450-14-4
M. Wt: 214.26 g/mol
InChI Key: KIDPHQVMZVCOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanamine;1-hydroxypyrrolidine-2,5-dione is a compound that combines the structural features of cyclohexanamine and 1-hydroxypyrrolidine-2,5-dione. The latter is also known as N-hydroxysuccinimide, a widely used reagent in organic chemistry and biochemistry. This compound is known for its utility in peptide synthesis and protein modification due to its ability to form stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxypyrrolidine-2,5-dione can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride . The reaction typically involves:

    Reagents: Succinic anhydride, hydroxylamine or hydroxylamine hydrochloride.

    Conditions: Heating the mixture to facilitate the reaction.

Cyclohexanamine can be synthesized through the reduction of cyclohexanone using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In industrial settings, the production of 1-hydroxypyrrolidine-2,5-dione often involves large-scale reactions using succinic anhydride and hydroxylamine under controlled conditions to ensure high yield and purity. Cyclohexanamine is produced industrially through the hydrogenation of aniline in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

1-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-hydroxyphthalimide.

    Reduction: Reduction reactions can convert it back to succinimide.

    Substitution: It reacts with carboxylic acids to form active esters, which are useful in peptide synthesis.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Carboxylic acids and coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Oxidation: N-hydroxyphthalimide.

    Reduction: Succinimide.

    Substitution: Active esters used in peptide synthesis.

Scientific Research Applications

1-hydroxypyrrolidine-2,5-dione is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-hydroxypyrrolidine-2,5-dione involves its ability to form stable amide bonds with carboxylic acids. This is facilitated by the formation of an active ester intermediate, which reacts with amines to form amides. The molecular targets include carboxyl groups on proteins and peptides, enabling their modification and labeling .

Comparison with Similar Compounds

1-hydroxypyrrolidine-2,5-dione can be compared with similar compounds such as:

    Succinimide: Lacks the hydroxyl group, making it less reactive in forming active esters.

    N-bromosuccinimide: Contains a bromine atom, making it a strong oxidizing agent.

    Sulfo-NHS: A water-soluble analog of 1-hydroxypyrrolidine-2,5-dione, used in aqueous reactions.

The uniqueness of 1-hydroxypyrrolidine-2,5-dione lies in its ability to form stable active esters, making it highly valuable in peptide synthesis and protein modification .

Properties

CAS No.

61450-14-4

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

cyclohexanamine;1-hydroxypyrrolidine-2,5-dione

InChI

InChI=1S/C6H13N.C4H5NO3/c7-6-4-2-1-3-5-6;6-3-1-2-4(7)5(3)8/h6H,1-5,7H2;8H,1-2H2

InChI Key

KIDPHQVMZVCOEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1CC(=O)N(C1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.